molecular formula C8H10INO2S B2804464 N-ethyl-4-iodobenzene-1-sulfonamide CAS No. 881302-29-0

N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No.: B2804464
CAS No.: 881302-29-0
M. Wt: 311.14
InChI Key: PQPJACKSCMEKLC-UHFFFAOYSA-N
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Description

N-ethyl-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₈H₁₀INO₂S and a molecular weight of 311.14 g/mol . This compound is characterized by the presence of an ethyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

Target of Action

N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As folic acid is necessary for the synthesis of nucleic acids, this deficiency hampers bacterial replication .

Pharmacokinetics

Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial replication. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleic acids they need to replicate . This can lead to the death of the bacteria or halt their growth, depending on whether they are bactericidal or bacteriostatic .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-iodobenzene-1-sulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-iodobenzene-1-sulfonamide
  • N-propyl-4-iodobenzene-1-sulfonamide
  • N-ethyl-4-bromobenzene-1-sulfonamide

Uniqueness

N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the presence of the ethyl group and iodine atom, which confer distinct reactivity and binding properties compared to similar compounds. The iodine atom, in particular, enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and molecular biology .

Properties

IUPAC Name

N-ethyl-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPJACKSCMEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pipsyl chloride 25 g was dissolved in dichloromethane 250 ml to which was added a solution of ethyl amine 2M, in THF 42 ml and triethylamine 9 g in dichloromethane 100 ml over 30 min. The mixture was stirred a further 1 h at room temperature and then washed with water and 1N hydrochloric acid, dried (MgSO4) and evaporated in vacuo to give N -ethyl-4-iodo-benzenesulfonamide as a white solid, 26.2 g. 1HNMR 7.88 (2H, d), 7.59 (2H, d), 4.65 (1H, m), 3.01 (2H, m), 1.11 (3H, t).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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